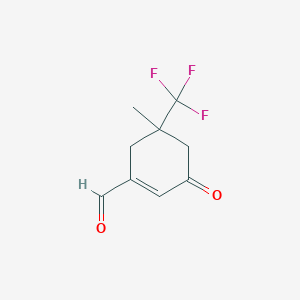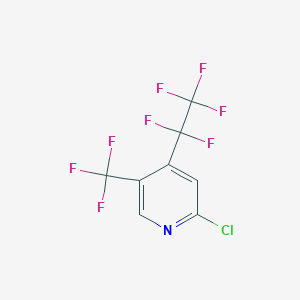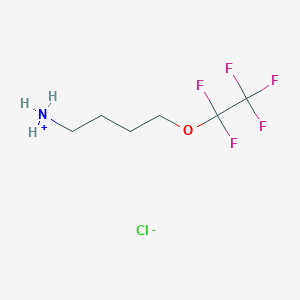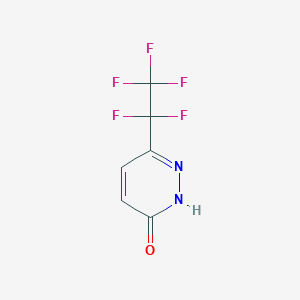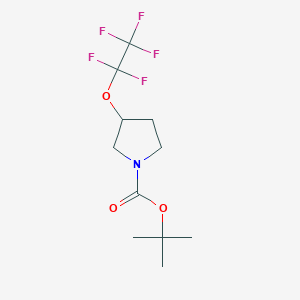
N-(2-(Trifluoromethoxy)ethyl) nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Trifluoromethoxy)ethyl) nicotinamide is a compound that features a trifluoromethoxy group attached to an ethyl chain, which is further connected to a nicotinamide moiety.
Wirkmechanismus
Target of Action
N-(2-(Trifluoromethoxy)ethyl) nicotinamide, also known as N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide, also known as niacinamide, is a form of vitamin B3 and plays a pivotal role in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions and energy production in cells . Therefore, the primary targets of this compound are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and cellular metabolism .
Mode of Action
Nicotinamide is known to influence human DNA repair and cellular stress responses through various biochemical mechanisms . It is possible that this compound may exhibit similar interactions with its targets, leading to changes in cellular metabolism and stress responses.
Biochemical Pathways
This compound, being a derivative of nicotinamide, is likely to be involved in similar biochemical pathways. Nicotinamide is a precursor to NAD+, which is involved in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain . NAD+ also plays a role in DNA repair and cellular stress responses . Therefore, this compound may influence these pathways and their downstream effects.
Pharmacokinetics
The trifluoromethoxy (cf3o) group has been noted for its unique features and promising applications in various fields The presence of this group could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability
Result of Action
For instance, nicotinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation, and may partially prevent and/or reverse several biophysical changes associated with skin aging . It is possible that this compound may have similar effects.
Action Environment
The stability and reactivity of compounds containing the trifluoromethoxy group can be influenced by various factors, including temperature, ph, and the presence of other chemical species
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of suitable precursors using reagents such as trifluoromethyl ethers . The reaction conditions often involve the use of silver fluoride (AgF) and specific solvents like dimethoxyethane (DME) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Trifluoromethoxy)ethyl) nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds .
Wissenschaftliche Forschungsanwendungen
N-(2-(Trifluoromethoxy)ethyl) nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Trifluoromethyl)ethyl) nicotinamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
N-(2-(Methoxy)ethyl) nicotinamide: Contains a methoxy group instead of trifluoromethoxy.
N-(2-(Ethoxy)ethyl) nicotinamide: Features an ethoxy group in place of trifluoromethoxy
Uniqueness
N-(2-(Trifluoromethoxy)ethyl) nicotinamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications .
Eigenschaften
IUPAC Name |
N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)16-5-4-14-8(15)7-2-1-3-13-6-7/h1-3,6H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLWERTORHYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

